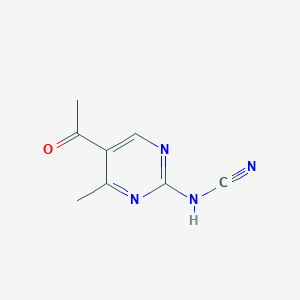

(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide

Description

Contextualizing (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide within Pyrimidine-Based Heterocycles

The pyrimidine (B1678525) ring is a foundational six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 3 positions. nih.govtandfonline.com This structural motif is of immense biological significance as it forms the core of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of the nucleic acids DNA and RNA. nih.govignited.in Beyond its role in genetic material, the pyrimidine scaffold is also present in natural products like vitamin B1 (thiamine) and is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its derivatives are known to possess a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ignited.innih.govgsconlinepress.com

This compound is a synthetic derivative that belongs to this extensive family of compounds. It is characterized by a pyrimidine core functionalized with three distinct groups: a cyanamide (B42294) group at the 2-position, a methyl group at the 4-position, and an acetyl group at the 5-position. The specific arrangement and nature of these substituents on the biologically significant pyrimidine framework make it a compound of interest for synthetic and medicinal chemistry research.

Historical Development and Emerging Research Trajectories of Substituted Cyanamide Derivatives

The chemistry of cyanamides has a rich history, dating back to the late 19th century with the use of inorganic derivatives like calcium cyanamide as an agricultural fertilizer. nih.gov For many years, research was primarily focused on the parent compound, cyanamide (H₂NCN), and its simple salts. However, the last few decades have seen a significant surge in interest towards substituted organic cyanamides (R¹R²NCN). nih.govresearchgate.net

This shift has been driven by the recognition of substituted cyanamides as exceptionally versatile building blocks in organic synthesis. lincoln.ac.ukchemicalbook.com Their unique chemical reactivity allows them to participate in a wide array of chemical transformations, including cycloaddition and aminocyanation reactions. nih.govlincoln.ac.uk This versatility has established them as important intermediates for the synthesis of more complex molecules, particularly various nitrogen-containing heterocycles and compounds with potential pharmaceutical applications. chemicalbook.com The development of more robust and sustainable synthetic routes to access these substituted derivatives continues to be an active area of research, further expanding their application in drug discovery and materials science. nih.gov

Fundamental Structural Elements of this compound and their Influence on Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay of its three main structural components: the pyrimidine ring, the cyanamide functional group, and the acetyl and methyl substituents.

Pyrimidine Ring: As a π-deficient heterocycle, the pyrimidine ring has a lower electron density compared to benzene. wikipedia.org This intrinsic electronic property makes the ring susceptible to nucleophilic substitution, particularly at the electron-deficient 2-, 4-, and 6-positions, while electrophilic substitution is more difficult and tends to occur at the 5-position. wikipedia.org

Cyanamide Group: The cyanamide moiety (–N–C≡N) is characterized by a unique and chemically promiscuous electronic structure. nih.govchemicalbook.com It possesses a dual reactivity profile: the amino nitrogen is nucleophilic, while the nitrile carbon is electrophilic. nih.govchemicalbook.com This allows the group to react with both electrophiles and nucleophiles, making it a highly versatile functional handle for constructing more complex molecular architectures. wikipedia.org

Substituents (5-Acetyl and 4-Methyl): The substituents at the 4- and 5-positions significantly modulate the electronic properties and steric environment of the pyrimidine ring.

The acetyl group (–COCH₃) at the 5-position is an electron-withdrawing group. Its presence can further decrease the electron density of the pyrimidine ring, potentially influencing its reactivity towards nucleophiles. acs.org The carbonyl oxygen can also act as a hydrogen bond acceptor, which could be important for intermolecular interactions.

The methyl group (–CH₃) at the 4-position is generally considered an electron-donating group. It can also provide steric bulk, influencing how other molecules approach the ring for reaction. In related systems, methyl groups have been shown to affect intermolecular stacking interactions. nih.gov

The combination of an electron-deficient aromatic system with the dual-reactivity cyanamide group and the modulating effects of the acetyl and methyl substituents suggests a complex and potentially rich reaction chemistry for this molecule.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 102739-38-8 | bldpharm.com |

| Molecular Formula | C₈H₈N₄O | bldpharm.com |

| Molecular Weight | 176.18 g/mol | bldpharm.com |

| Structural Element | Description | Influence on Reactivity | Reference |

|---|---|---|---|

| Pyrimidine Core | Six-membered, π-deficient aromatic heterocycle. | Facilitates nucleophilic aromatic substitution (at C2, C4, C6); hinders electrophilic substitution (favored at C5). | wikipedia.org |

| Cyanamide Group (-NHCN) | Contains a nucleophilic amino nitrogen and an electrophilic nitrile carbon. | Acts as a versatile synthetic handle for cycloadditions, condensations, and reactions with both electrophiles and nucleophiles. | nih.govchemicalbook.com |

| 5-Acetyl Group (-COCH₃) | Electron-withdrawing substituent. Carbonyl oxygen acts as a hydrogen bond acceptor. | Decreases electron density of the pyrimidine ring; provides a site for intermolecular hydrogen bonding. | acs.org |

| 4-Methyl Group (-CH₃) | Electron-donating substituent. | Increases local electron density; can influence intermolecular stacking and provides steric hindrance. | nih.gov |

Research Gaps and Future Directions in Pyrimidinylcyanamide Studies

Despite the clear potential of this compound as a synthetic intermediate, a review of the scientific literature reveals significant research gaps. There is a notable lack of published studies detailing the specific synthesis, comprehensive characterization, and reactivity of this particular compound. Its biological activity also remains unexplored.

Future research efforts could be productively directed toward several key areas:

Development of Synthetic Methodologies: Establishing efficient, high-yielding, and scalable synthetic routes to this compound and its analogs is a primary necessity. This could involve exploring multicomponent reactions or novel cyclization strategies. ijsat.orgorganic-chemistry.org

Exploration of Chemical Reactivity: A systematic investigation into the compound's reactivity is warranted. This includes studying how the acetyl and cyanamide groups can be selectively transformed and utilized as synthetic handles to build more complex heterocyclic systems. Its potential in cycloaddition reactions, metal-catalyzed cross-coupling, and as a precursor to fused pyrimidine systems should be explored. nih.govrsc.org

Biological Screening and Drug Discovery: Given the well-documented pharmacological importance of both pyrimidine and cyanamide scaffolds, this compound represents a promising candidate for biological screening. nih.govmdpi.comgsconlinepress.com Future studies could evaluate its potential as an anticancer, antimicrobial, or anti-inflammatory agent, potentially leading to the identification of new lead compounds for drug development. researchgate.netnih.govnih.gov

Coordination Chemistry: The multiple nitrogen atoms within the molecule make it a potential ligand for coordination with metal ions. Investigating its ability to form metal complexes could open up applications in catalysis or materials science. nih.gov

Addressing these research gaps will not only expand the fundamental understanding of pyrimidinylcyanamide chemistry but could also unlock the potential of this and related compounds in various scientific and therapeutic fields.

Structure

3D Structure

Properties

IUPAC Name |

(5-acetyl-4-methylpyrimidin-2-yl)cyanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-5-7(6(2)13)3-10-8(12-5)11-4-9/h3H,1-2H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKIIRULHUHYLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)C)NC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Acetyl 4 Methylpyrimidin 2 Yl Cyanamide and Analogues

Precursor Synthesis and Reactant Selection Strategies for Pyrimidinylcyanamides

The successful synthesis of pyrimidinylcyanamides hinges on the careful selection and preparation of two key building blocks: a substituted pyrimidine (B1678525) ring precursor and a suitable cyanamide (B42294) reactant.

Synthesis of Substituted Pyrimidine Ring Precursors

The pyrimidine core of the target molecule is derived from a β-dicarbonyl compound. For the synthesis of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide, the readily available acetylacetone (B45752) (pentane-2,4-dione) serves as the ideal precursor. The acetyl and methyl groups at the 5- and 4-positions of the final pyrimidine ring, respectively, are directly incorporated from this starting material.

Optimization of Cyanamide Reactants in Pyrimidinylation Processes

The cyanamide moiety at the 2-position of the pyrimidine ring is introduced using a guanidine (B92328) derivative bearing a cyano group. N-Cyanoguanidine, also known as dicyandiamide, is the most common and cost-effective reactant for this purpose. Its reaction with the β-dicarbonyl compound leads to the formation of the desired 2-cyanamidopyrimidine structure.

While N-cyanoguanidine is the preferred reactant, the optimization of the pyrimidinylation process may involve considering its purity and physical form (e.g., particle size) to ensure consistent reaction kinetics. In specialized applications, derivatives of N-cyanoguanidine could potentially be used to introduce further functionality, although this is less common for the synthesis of the title compound.

Direct Synthesis Routes to this compound

The most direct and widely employed method for the synthesis of this compound is the condensation reaction between a β-keto ester or a β-diketone and N-cyanoguanidine.

Condensation Reactions Involving Beta-Keto Esters and N-Cyanoguanidine

The core of the synthesis is the cyclocondensation reaction between acetylacetone and N-cyanoguanidine. This reaction is a variation of the well-established Pinner synthesis of pyrimidines. The mechanism involves the initial reaction of one of the carbonyl groups of acetylacetone with the guanidine nitrogen of N-cyanoguanidine, followed by an intramolecular condensation and dehydration to form the pyrimidine ring.

A closely related synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, which involves the reaction of acetylacetone with phenylsulfonyl guanidine, provides a strong precedent for this approach. nih.govcardiff.ac.uk By substituting phenylsulfonyl guanidine with N-cyanoguanidine, the desired this compound can be obtained.

Influence of Solvent and Catalyst Systems on Reaction Yield and Selectivity

The efficiency of the condensation reaction is significantly influenced by the choice of solvent and catalyst. Basic catalysts are generally required to facilitate the reaction. Piperidine (B6355638) is a commonly used and effective catalyst for this type of condensation. mdpi.comrsc.org The basicity of piperidine is sufficient to deprotonate the active methylene (B1212753) group of acetylacetone, initiating the reaction cascade.

The choice of solvent also plays a crucial role. Protic solvents like ethanol (B145695) or isopropanol (B130326) are often employed as they can solvate the reactants and intermediates, facilitating the reaction. In some cases, the reaction can be carried out under solvent-free conditions, which can offer environmental and practical advantages. informahealthcare.com

The reaction temperature is another critical parameter to control. Typically, the reaction mixture is heated to reflux to ensure a reasonable reaction rate. The optimal temperature and reaction time need to be determined empirically to maximize the yield of the desired product and minimize the formation of byproducts. For instance, in the synthesis of the analogous N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, the reaction was refluxed for 6 hours. nih.govcardiff.ac.uk

| Catalyst | Solvent | Temperature | Reaction Time | Typical Yield |

| Piperidine | Ethanol | Reflux | 4-8 hours | Moderate to Good |

| Sodium Ethoxide | Ethanol | Reflux | 2-6 hours | Good to Excellent |

| Potassium Carbonate | DMF | 80-100 °C | 6-12 hours | Moderate |

Synthesis of Key Structural Analogues and Derivatives of this compound

The synthesis of key structural analogues of this compound can be achieved by modifying the starting materials. As mentioned earlier, substituting acetylacetone with other β-dicarbonyl compounds allows for the introduction of different functional groups at the 4- and 5-positions of the pyrimidine ring.

For example, to synthesize (5-propionyl-4-methylpyrimidin-2-yl)cyanamide , one would start with 3-acetylpentane-2,4-dione instead of acetylacetone. Similarly, the synthesis of (5-acetyl-4-ethylpyrimidin-2-yl)cyanamide would require the use of pentane-3,5-dione.

N-Substituted Pyrimidinylcyanamide Derivatives (e.g., Benzenesulfonamide (B165840) Analogues)

The synthesis of N-substituted derivatives is crucial for creating libraries of compounds for further study. A common strategy involves the coupling of a pre-formed pyrimidine amine with a suitable electrophile. Benzenesulfonamide analogues are a prominent example, valued for their established presence in medicinal chemistry. cardiff.ac.uk

A general approach for synthesizing N-(pyrimidin-2-yl)benzenesulfonamides involves the condensation of a sulfonyl guanidine with a β-dicarbonyl compound. For instance, N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide can be synthesized by refluxing phenylsulfonyl guanidine and acetylacetone with triethylorthoformate. cardiff.ac.uknih.gov This one-pot reaction builds the substituted pyrimidine ring directly with the benzenesulfonamide group attached.

Another strategy involves a coupling reaction between a 2-aminopyrimidine (B69317) derivative and a benzenesulfonyl chloride. More complex structures, such as those incorporating a thioacetamide (B46855) linker, have been synthesized by coupling 2-mercaptopyrimidine (B73435) intermediates with 2-chloro-N-substituted benzenesulfonamide derivatives in a basic medium like DMF. preprints.org These multi-step syntheses allow for greater modularity in the design of the final molecule.

Table 1: Synthesis of N-Substituted Pyrimidinyl Benzenesulfonamide Analogues

| Starting Material 1 | Starting Material 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylsulfonyl guanidine | Acetylacetone | Triethylorthoformate, reflux 6h | N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | 45% | cardiff.ac.uknih.gov |

| 2-mercapto-pyrimidine-5-carbonitriles | 2-chloro-N-substituted benzenesulfonamides | DMF, basic conditions, room temp. | 5-cyano-6-oxo-dihydropyrimidine-benzenesulfonamide derivatives | Excellent | preprints.org |

Regioselective Modifications of the Pyrimidine Ring System

Achieving regioselectivity—the ability to control which position on the pyrimidine ring reacts—is paramount for the synthesis of specific isomers. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like halogens. researchgate.net

Studies on 2,4-dichloropyrimidines show that nucleophilic attack is highly regioselective, generally favoring substitution at the C-4 position over the C-2 position. researchgate.net This preference can be exploited to introduce different functional groups sequentially. For example, reacting a 2,4-dichloropyrimidine (B19661) with one equivalent of a nucleophile will primarily yield the 4-substituted product, leaving the chlorine at the 2-position available for subsequent reactions.

In more complex systems like dichloropyrido[3,2-d]pyrimidines, the reaction conditions can dictate the site of substitution. Amination has been shown to occur selectively at C-2, while the addition of a thiol can be directed to either C-2 or C-8 depending on the solvent and base used. nih.gov This demonstrates that a chemist can selectively activate different positions on the heterocyclic core to build complex, multi-substituted molecules. nih.gov

Introduction of Diverse Functional Groups for Structure-Reactivity Studies

For example, in studies of 2-sulfonylpyrimidines, modifying the heterocyclic core and the exocyclic sulfone leaving group allowed for a predictable modulation of the compound's SNAr reactivity over nine orders of magnitude. nih.gov Introducing electron-withdrawing groups on the pyrimidine ring generally increases its susceptibility to nucleophilic attack, while electron-donating groups have the opposite effect.

These principles are critical for designing molecules with specific chemical properties. In the context of this compound, adding substituents to the phenyl ring of a benzenesulfonamide analogue or altering the groups at the 4- and 5-positions of the pyrimidine ring would directly impact the electronic distribution and, consequently, the reactivity of the cyanamide moiety. nih.govmdpi.com

Advanced Synthetic Strategies and Novel Methodologies

Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and scalable processes. These advanced strategies are being applied to the synthesis of pyrimidine derivatives to overcome the limitations of traditional methods.

Green Chemistry Approaches in Pyrimidinylcyanamide Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. jocpr.com Traditional methods for synthesizing pyrimidines often rely on toxic reagents and volatile organic solvents. rasayanjournal.co.inresearchgate.net

Several green chemistry techniques have been successfully applied to pyrimidine synthesis:

Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. rasayanjournal.co.inpowertechjournal.commdpi.com This method selectively heats the reaction mixture, providing energy efficiency. mdpi.com

Ultrasound-Assisted Synthesis: Sonication can enhance mass transfer and accelerate reaction rates, providing another energy-efficient alternative to conventional heating. rasayanjournal.co.inpowertechjournal.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent (neat conditions) or using mechanical methods like ball milling eliminates solvent waste, which is a major contributor to the environmental footprint of chemical synthesis. rasayanjournal.co.inresearchgate.net

Use of Greener Solvents: When a solvent is necessary, replacing hazardous organic solvents with more benign alternatives like water, supercritical CO2, or biodegradable ionic liquids is a key green strategy. jocpr.comrasayanjournal.co.in

Table 2: Comparison of Green Synthesis Methods for Pyrimidines

| Method | Principle | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted | Selective heating with microwave irradiation | Faster reactions, higher yields, energy efficient | rasayanjournal.co.inpowertechjournal.com |

| Ultrasound-Assisted | Use of ultrasonic waves to accelerate reactions | Enhanced mass transfer, reduced energy input | rasayanjournal.co.inpowertechjournal.com |

| Solvent-Free (Mechanochemistry) | Mechanical grinding/milling of reactants | Eliminates solvent waste, simple workup | rasayanjournal.co.inresearchgate.net |

| Ionic Liquids | Use of non-volatile, often recyclable salts as solvents | Safer alternative to volatile organic solvents, potential for catalyst recycling | rasayanjournal.co.in |

Development of Catalytic Systems for Enhanced Reaction Efficiency

Catalysts are essential tools for modern synthesis, as they increase reaction rates and selectivity, often under milder conditions, which contributes to both economic and environmental goals. researchgate.net The development of novel catalytic systems has significantly improved the efficiency of pyrimidine synthesis.

Metal-Based Catalysts: Transition metals like nickel, iron, and iridium have been used to catalyze the [2+2+2] co-cyclization of alkynes and cyanamides to form aminopyrimidines with excellent regiocontrol. nih.gov

Nanocatalysts: Catalysts composed of metal nanoparticles supported on magnetic materials offer high reactivity due to their large surface area. researchgate.net A key advantage is their easy separation from the reaction mixture using an external magnet, allowing for simple recovery and reuse, which is both cost-effective and sustainable. researchgate.net

Organocatalysts: Metal-free catalysts, such as acidic ionic liquids or porous polymers, provide an alternative to potentially toxic or expensive metal catalysts. researchgate.netpowertechjournal.com These systems can be highly effective and are often more environmentally benign. researchgate.net

Flow Chemistry Applications and Scalability Considerations

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is emerging as a powerful alternative to traditional batch processing, especially for scaling up production. mdpi.comresearchgate.net This technology offers several advantages:

Enhanced Control: Microreactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to better reproducibility and higher yields. mdpi.com

Improved Safety: Conducting reactions in a small, confined volume minimizes the risks associated with handling hazardous reagents or managing highly exothermic reactions. mdpi.com

Scalability: Increasing production volume is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often simpler than scaling up large batch reactors. mdpi.commdpi.com

Reactivity and Reaction Mechanisms of 5 Acetyl 4 Methylpyrimidin 2 Yl Cyanamide

Reactivity Profiles of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This structure classifies it as a π-deficient system, meaning the electron density of the aromatic ring is significantly reduced due to the electronegativity of the nitrogen atoms. wikipedia.orgresearchgate.net This inherent electron deficiency is a primary determinant of its reactivity, generally making it resistant to electrophilic attack while being activated towards nucleophilic substitution. wikipedia.orgbhu.ac.in

The presence of two nitrogen atoms in the pyrimidine ring withdraws electron density, particularly from the C2, C4, and C6 positions, rendering them electrophilic and thus susceptible to attack by nucleophiles. wikipedia.orgbhu.ac.in In the case of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide, the cyanamide (B42294) group is located at the C2 position, a site highly activated for nucleophilic substitution.

Leaving groups at the C2, C4, and C6 positions of pyrimidine rings can be readily displaced by a variety of nucleophiles. bhu.ac.in The cyanamide group, particularly after protonation of one of its nitrogen atoms, can function as a competent leaving group. This facilitates substitution reactions where strong or weak nucleophiles replace the cyanamide moiety. Quaternization of one of the ring nitrogen atoms can further enhance the reactivity of the pyrimidine ring towards nucleophiles, allowing reactions to occur under milder conditions.

Table 1: Potential Nucleophilic Substitution Reactions at C2

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydroxide | NaOH, H₂O | 2-Hydroxypyrimidine (2-Pyrimidone) |

| Alkoxide | NaOR | 2-Alkoxypyrimidine |

| Amine | RNH₂ | 2-Aminopyrimidine (B69317) derivative |

| Thiolate | NaSR | 2-Alkylthiopyrimidine |

Electrophilic aromatic substitution on an unactivated pyrimidine ring is generally difficult due to its π-deficient nature and the fact that the ring nitrogens are protonated under the strongly acidic conditions often required for these reactions. bhu.ac.inresearchgate.net The two nitrogen atoms decrease the basicity of the ring compared to pyridine, making it less reactive towards electrophiles. wikipedia.orgresearchgate.net

However, electrophilic attack, when it does occur, preferentially targets the C5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.orgslideshare.net The presence of activating, electron-donating groups can facilitate electrophilic substitution at this position. researchgate.netbhu.ac.in In this compound, the C4-methyl group is an activating group, while the C5-acetyl group is a deactivating group due to its electron-withdrawing nature. The cyanamide group at C2 has a more complex influence but is generally considered electron-withdrawing. The net effect of these substituents makes electrophilic substitution challenging, likely requiring forcing conditions. If substitution were to occur, it would still be directed to any available position on the ring, though the existing substitution pattern of the parent compound already occupies the most reactive sites.

Table 2: Common Electrophilic Aromatic Substitution Reactions on Activated Pyrimidines

| Reaction | Electrophile | Typical Conditions |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Requires activating groups |

| Halogenation | Br₂, Cl₂ | Requires activating groups |

| Sulfonation | SO₃/H₂SO₄ | Requires activating groups |

Chemical Transformations Involving the Acetyl Group at C5

The acetyl group (-COCH₃) at the C5 position introduces a reactive carbonyl moiety and acidic α-protons, opening pathways for a variety of well-established chemical transformations.

The carbonyl carbon of the acetyl group is electrophilic, while the adjacent methyl protons are acidic, enabling it to participate in a wide range of condensation reactions. wikipedia.org These reactions typically involve the formation of a new carbon-carbon bond at the α-carbon or a carbon-nitrogen bond at the carbonyl carbon.

A key reaction is the base- or acid-catalyzed aldol-type condensation with aldehydes or ketones. wikipedia.orglabflow.com For instance, reaction with an aromatic aldehyde under Claisen-Schmidt conditions would yield a pyrimidinyl chalcone-like derivative. researchgate.net The acetyl group can also react with amines and their derivatives to form imines (Schiff bases) or hydrazones.

Table 3: Potential Condensation and Derivative Reactions of the Acetyl Group

| Reagent | Reaction Type | Product Functional Group |

|---|---|---|

| Aldehyde (R-CHO) | Aldol/Claisen-Schmidt Condensation | α,β-Unsaturated ketone (Chalcone) |

| Ketone (R₂C=O) | Aldol Condensation | β-Hydroxy ketone |

| Primary Amine (RNH₂) | Imine Formation | Imine (Schiff Base) |

| Hydrazine (H₂NNH₂) | Hydrazone Formation | Hydrazone |

| Hydroxylamine (H₂NOH) | Oxime Formation | Oxime |

The carbonyl group of the acetyl moiety is readily susceptible to reduction. researchgate.net Standard reducing agents can convert the ketone into a secondary alcohol or fully reduce it to an alkyl group. Oxidation of the ketone is less straightforward but can be achieved under specific conditions.

Reduction : The ketone can be reduced to a secondary alcohol, (1-(4-methyl-2-(cyanamido)pyrimidin-5-yl)ethanol), using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). More vigorous reduction methods, such as the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and HCl) reductions, can deoxygenate the carbonyl completely to form a 5-ethylpyrimidine (B1285229) derivative.

Oxidation : While ketones are generally resistant to oxidation without carbon-carbon bond cleavage, the Baeyer-Villiger oxidation can be employed. This reaction uses a peroxy acid (e.g., m-CPBA) to convert the ketone into an ester. In this case, it would likely yield the acetate (B1210297) ester of a 5-hydroxypyrimidine (B18772) derivative. The methyl group of the acetyl moiety can also be oxidized to a carboxylic acid under harsh conditions using strong oxidizing agents like KMnO₄. researchgate.net

Table 4: Summary of Reduction and Oxidation Pathways for the Acetyl Group

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Deoxygenation | H₂NNH₂, KOH (Wolff-Kishner) | Alkane (Ethyl group) |

| Deoxygenation | Zn(Hg), HCl (Clemmensen) | Alkane (Ethyl group) |

Reactivity of the Cyanamide Functional Group

The cyanamide group (-NHCN) is a versatile functional group possessing both nucleophilic and electrophilic character. wikipedia.orgchemicalbook.com The amino nitrogen has a lone pair of electrons, making it nucleophilic, while the sp-hybridized carbon of the nitrile is electrophilic. patsnap.comnih.gov

The primary reaction of cyanamide involves the addition of molecules with acidic protons across the carbon-nitrogen triple bond. wikipedia.org For example, reaction with water yields the corresponding urea (B33335) derivative, while reaction with amines affords guanidines, and alcohols give isoureas. This reactivity allows cyanamide to act as a building block for various heterocycles and functional groups. wikipedia.org

Furthermore, the cyanamide moiety can participate in cycloaddition reactions. The carbon-nitrogen triple bond can act as a dipolarophile in [3+2] cycloadditions with dipoles such as azides to form tetrazoles. mdpi.com It can also undergo metal-catalyzed [2+2+2] cyclotrimerization to form triazines. mdpi.com

Table 5: Reactivity of the Cyanamide Group with Nucleophiles

| Reagent | Product Type |

|---|---|

| Water (H₂O) | Urea derivative |

| Hydrogen Sulfide (H₂S) | Thiourea derivative |

| Alcohol (ROH) | Isourea derivative |

| Amine (RNH₂) | Guanidine (B92328) derivative |

Isomerization and Tautomerism Studies

The this compound molecule possesses several features that suggest the possibility of interesting isomerization and tautomeric equilibria.

Tautomerism of the 2-Cyanamidopyrimidine Core:

The 2-cyanamidopyrimidine unit can be considered a derivative of 2-aminopyrimidine. 2-Aminopyrimidines are known to exhibit amino-imino tautomerism. researchgate.netnih.govresearchgate.net In the case of this compound, this would involve the migration of a proton from the exocyclic nitrogen to one of the ring nitrogens. This would result in an equilibrium between the cyanamide and the carbodiimide (B86325) tautomeric forms.

Computational studies on similar 2-aminopyridine (B139424) derivatives have shown that the amino form is generally the most stable tautomer. nih.govnih.gov For instance, in 2-amino-4-methylpyridine, the canonical amino structure is significantly more stable than its imino tautomers. nih.govnih.gov The barrier to proton transfer in these systems can be computationally estimated, and for a similar hydrogen transfer, a significant activation energy is expected. nih.govnih.gov

The equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the pyrimidine ring. The electron-withdrawing acetyl group at the 5-position is expected to influence the electron density of the pyrimidine ring and, consequently, the position of the tautomeric equilibrium.

Keto-Enol Tautomerism of the Acetyl Group:

The acetyl group at the 5-position can exhibit keto-enol tautomerism. This involves the migration of a proton from the methyl group of the acetyl moiety to the carbonyl oxygen, forming a vinyle alcohol (enol) isomer. Generally, for simple ketones, the keto form is thermodynamically favored. However, the equilibrium can be shifted towards the enol form by factors such as intramolecular hydrogen bonding or conjugation with the aromatic pyrimidine ring.

Table 1: Predicted Tautomeric Equilibria for this compound

| Tautomeric Equilibrium | Description | Expected Major Tautomer |

| Amino-Imino Tautomerism | Proton migration between the exocyclic nitrogen and a ring nitrogen. | Amino (cyanamide) form |

| Keto-Enol Tautomerism | Proton migration from the acetyl methyl group to the carbonyl oxygen. | Keto form |

Addition Reactions to the Cyanamide Triple Bond

The cyanamide group (-N-C≡N) contains a carbon-nitrogen triple bond that is susceptible to nucleophilic and electrophilic addition reactions. The reactivity is analogous to that of nitriles, although the presence of the adjacent nitrogen atom modifies its electronic properties.

Nucleophilic additions are expected to occur at the electrophilic carbon atom of the cyanamide group. A wide range of nucleophiles, including water, alcohols, amines, and Grignard reagents, could potentially react under appropriate conditions to form various addition products.

Cycloaddition reactions are also a possibility for the cyanamide moiety. For example, [3+2] cycloadditions with 1,3-dipoles could lead to the formation of five-membered heterocyclic rings.

Regioselectivity and Stereoselectivity in Chemical Reactions

Regioselectivity:

The pyrimidine ring in this compound is substituted with groups of varying electronic properties, which will direct the regioselectivity of electrophilic and nucleophilic substitution reactions. wikipedia.org

Electrophilic Aromatic Substitution: The pyrimidine ring itself is electron-deficient and generally resistant to electrophilic attack. However, the activating methyl group at the 4-position and the deactivating acetyl and cyanamide groups at the 5- and 2-positions, respectively, will influence the orientation of any potential electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups. In substituted pyrimidines, the regioselectivity of SNAr reactions is a key consideration. acs.orgacs.orgnih.gov For instance, in 2,4-dichloropyrimidines with an electron-withdrawing group at the 5-position, substitution at the C-4 position is generally favored. acs.org The regioselectivity can be controlled by the choice of nucleophile and reaction conditions. acs.org

Stereoselectivity:

Given the planar nature of the pyrimidine ring and the lack of stereocenters in the starting material, stereoselectivity would primarily be a consideration in reactions that introduce new chiral centers. For example, the reduction of the acetyl group to a secondary alcohol would create a stereocenter, and the stereochemical outcome would depend on the reducing agent and the steric environment around the carbonyl group.

Mechanistic Studies of Key Transformations

While no specific mechanistic studies for this compound are available, the following sections discuss the expected mechanistic pathways for key transformations based on related systems.

Transition State Analysis and Reaction Coordinate Elucidation

Tautomerization:

The mechanism of proton transfer in the tautomerization of similar heterocyclic systems has been investigated computationally. nih.govnih.gov For the amino-imino tautomerization, the process can occur via an intramolecular proton shift, which would proceed through a high-energy, four-membered ring transition state. Alternatively, it can be facilitated by solvent molecules acting as a proton shuttle, which generally lowers the activation barrier.

Computational studies on 2-aminopyridines have calculated the transition state structures for proton transfer. nih.govnih.gov These studies provide insights into the geometry and energy of the transition state, allowing for the elucidation of the reaction coordinate. The activation energy for such a proton transfer can be significant. nih.govnih.gov

Kinetic and Thermodynamic Considerations in Reaction Pathways

The relative stability of reactants, intermediates, transition states, and products determines the kinetic and thermodynamic favorability of a reaction pathway.

Thermodynamics:

The thermodynamics of tautomeric equilibria can be studied experimentally and computationally. acs.org For the amino-imino tautomerism of 2-aminopyrimidines, the amino form is generally the more stable tautomer. researchgate.net Thermochemical data for pyrimidine itself has been a subject of study to provide benchmark results for computational models. umsl.edu

Kinetics:

The rate of a reaction is determined by the height of the activation energy barrier. For the predicted reactions of this compound, the kinetics would be influenced by several factors:

Electronic Effects: The electron-withdrawing acetyl and cyanamide groups will influence the reactivity of the pyrimidine ring.

Steric Effects: The methyl group at the 4-position may sterically hinder reactions at adjacent positions.

Solvent Effects: The polarity and protic nature of the solvent can significantly affect reaction rates, particularly for reactions involving charged intermediates or transition states.

Kinetic studies on the dissociation rates of DNA heteroduplexes have shown that the pyrimidine content can strongly affect the kinetics, highlighting the importance of the pyrimidine core in reaction dynamics. nih.gov Theoretical investigations of multicomponent reactions involving pyrimidine derivatives have also shed light on the kinetic and thermodynamic aspects of these complex transformations. nih.gov

Computational and Theoretical Investigations of 5 Acetyl 4 Methylpyrimidin 2 Yl Cyanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer profound insights into the molecular world, allowing for the prediction of properties that are often difficult or impossible to measure experimentally. For (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide, these methods can elucidate its fundamental electronic characteristics and reactivity patterns.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a workhorse of modern computational chemistry for predicting molecular geometries and spectroscopic properties.

The geometry of this compound can be optimized using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, to find the most stable three-dimensional arrangement of its atoms. physchemres.org This optimized geometry is the foundation for all other computational predictions. The planarity of the pyrimidine (B1678525) ring and the orientation of the acetyl and cyanamide (B42294) substituents are key structural features determined through this process.

Once the optimized geometry is obtained, vibrational frequencies can be calculated. These theoretical frequencies correspond to the vibrational modes of the molecule and can be used to predict its infrared (IR) and Raman spectra. Key predicted vibrational frequencies would include the C=O stretch of the acetyl group, the C≡N stretch of the cyanamide group, and various C-N and C-C stretching modes within the pyrimidine ring. While these calculations are performed on a single molecule in the gaseous phase, they provide a valuable reference for experimental spectra. physchemres.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted. Theoretical calculations of 1H and 13C NMR spectra provide valuable data for the structural elucidation of the molecule.

Table 1: Predicted Spectroscopic Data for this compound (Note: These are hypothetical values based on typical DFT calculations for similar structures.)

| Spectroscopic Data | Predicted Value |

| 1H NMR (ppm) | |

| Methyl (pyrimidinyl) | 2.5 - 2.7 |

| Methyl (acetyl) | 2.4 - 2.6 |

| Pyrimidine CH | 8.5 - 8.8 |

| 13C NMR (ppm) | |

| Methyl (pyrimidinyl) | 20 - 25 |

| Methyl (acetyl) | 28 - 33 |

| C (acetyl) | 160 - 165 |

| C=O (acetyl) | 195 - 200 |

| C (cyanamide) | 115 - 120 |

| Pyrimidine C2 | 155 - 160 |

| Pyrimidine C4 | 165 - 170 |

| Pyrimidine C5 | 110 - 115 |

| Pyrimidine C6 | 150 - 155 |

| IR Frequencies (cm-1) | |

| C≡N stretch | 2230 - 2260 |

| C=O stretch | 1680 - 1710 |

| C-N stretch | 1300 - 1400 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2900 - 3000 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org

The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. The energy of the LUMO is related to the electron affinity and points to the molecule's ability to accept electrons; a lower LUMO energy indicates a better electron acceptor. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. physchemres.org

For this compound, FMO analysis would likely show that the HOMO is distributed over the pyrimidine ring and the cyanamide group, while the LUMO is concentrated on the pyrimidine ring and the acetyl group. This distribution highlights the potential sites for nucleophilic and electrophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are hypothetical values based on typical DFT calculations for similar structures.)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, where electron density is high, and are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, where electron density is low, and are prone to nucleophilic attack. Green and yellow regions denote intermediate potentials.

For this compound, the MEP surface would be expected to show a significant negative potential (red) around the oxygen atom of the acetyl group and the nitrogen atoms of the pyrimidine ring and the cyanamide group, indicating these are the most likely sites for electrophilic attack or hydrogen bonding. A positive potential (blue) would likely be found around the hydrogen atoms. This analysis is crucial for understanding intermolecular interactions and the initial steps of chemical reactions. physchemres.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time, including their conformational changes and interactions with other molecules. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can be used to explore its conformational landscape. This would involve studying the rotation of the acetyl and cyanamide groups relative to the pyrimidine ring. The simulations can reveal the most stable conformations and the energy barriers between them.

Furthermore, MD simulations can be employed to study the intermolecular interactions of this compound in different environments, such as in a solvent or in the solid state. These simulations can predict how the molecule will interact with solvent molecules or with other molecules of its kind, providing information on solvation, aggregation, and crystal packing. The interactions are often dominated by hydrogen bonding and van der Waals forces.

In Silico Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods can be used to predict the reactivity and selectivity of this compound in various organic reactions. By calculating the activation energies of different possible reaction pathways, the most likely products can be determined.

For instance, the cyanamide group can participate in cycloaddition reactions. nih.gov Theoretical calculations can help predict the regioselectivity and stereoselectivity of such reactions. Similarly, the acetyl group can undergo various transformations, such as reduction or condensation reactions. The reactivity of the pyrimidine ring itself, for example, in electrophilic or nucleophilic aromatic substitution reactions, can also be assessed computationally. These in silico predictions can guide the design of synthetic routes and the development of new reactions. researchgate.net

Structure-Reactivity Relationship (SRR) Studies Based on Theoretical Models

Structure-Reactivity Relationship (SRR) studies aim to correlate the structural and electronic properties of a molecule with its chemical reactivity. For this compound, theoretical models can be used to establish such relationships.

By systematically modifying the structure of the molecule in silico (e.g., by changing the substituents on the pyrimidine ring) and calculating various quantum chemical descriptors (such as HOMO-LUMO energies, atomic charges, and electrostatic potentials), it is possible to build a model that predicts the reactivity of a series of related compounds.

For example, one could investigate how the electron-donating or electron-withdrawing nature of a substituent at a particular position on the pyrimidine ring affects the energy of the frontier molecular orbitals and, consequently, the molecule's reactivity in a specific reaction. These theoretical SRR studies can provide valuable insights for the rational design of new molecules with desired chemical properties.

Advanced Research Applications and Future Perspectives of Pyrimidinylcyanamides

Role of Pyrimidinylcyanamides as Synthetic Intermediates in Complex Molecule Synthesis

The (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide scaffold is a versatile building block for the synthesis of complex molecular architectures, particularly fused heterocyclic systems. The presence of multiple reactive sites—the acetyl group, the pyrimidine (B1678525) ring nitrogens, and the cyanamide (B42294) moiety—allows for a variety of chemical transformations.

The cyanamide group, in particular, is a valuable synthon in organic synthesis. It can act as both a nucleophile and an electrophile, participating in a range of cyclization and addition reactions. For instance, the nitrile group of the cyanamide can undergo [2+2+2] cycloaddition reactions with alkynes or alkenyl-nitriles, providing a route to functionally diverse six-membered heterocyclic systems like 2-aminopyridine (B139424) and aminopyrimidine derivatives. nih.gov This reactivity allows for the construction of intricate polycyclic structures that are often found in biologically active molecules.

Furthermore, the 2-cyanamido group on the pyrimidine ring is strongly electron-withdrawing, which activates the ring for nucleophilic aromatic substitution (SNAr) reactions. This electronic influence directs the regioselectivity of subsequent substitutions, enabling the controlled elaboration of the pyrimidine core. Multicomponent reactions (MCRs) also offer an efficient strategy for rapidly building molecular complexity from pyrimidinylcyanamide precursors. researchgate.net By combining three or more reactants in a single synthetic operation, MCRs can generate diverse libraries of substituted pyrimidines for various applications. researchgate.net

The general reactivity of the pyrimidinylcyanamide scaffold in the synthesis of fused heterocycles is well-documented. For example, the cyclization of various cyanamide derivatives can lead to the formation of quinazolines and other fused pyrimidine systems. sioc-journal.cnnih.govresearchgate.net This underscores the potential of this compound as a key intermediate in the synthesis of novel therapeutic agents and functional organic materials. The presence of the acetyl group offers an additional handle for derivatization, further expanding the synthetic possibilities.

Exploration of Pyrimidinylcyanamide Scaffolds in Novel Materials Science Applications

The unique structural and electronic properties of pyrimidinylcyanamides make them attractive candidates for the development of novel materials with tailored functionalities. The pyrimidine ring, with its nitrogen atoms, can act as a ligand for metal coordination, paving the way for the construction of coordination polymers and metal-organic frameworks (MOFs).

Coordination polymers and MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The specific geometry and electronic nature of the pyrimidinylcyanamide ligand can influence the resulting structure and properties of the material. The potential for N-coordination from both the pyrimidine ring and the cyanamide group offers multiple binding modes, which could lead to the formation of diverse and complex architectures. While specific examples utilizing this compound in materials science are not yet prevalent in the literature, the principles of coordination chemistry suggest its viability as a ligand. researchgate.net

The extended π-system of the pyrimidine ring, which can be further extended through derivatization, also suggests potential applications in organic electronics. Pyrimidine-based materials have been investigated for their semiconducting and photoluminescent properties. The incorporation of a cyanamide group can modulate the electronic properties of the pyrimidine scaffold, potentially leading to new materials for organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and sensors.

Advanced Catalysis and Reaction Development Utilizing Pyrimidinylcyanamide Derivatives

The ability of pyrimidinylcyanamide derivatives to coordinate with metal centers also opens up possibilities in the field of catalysis. Metal complexes bearing pyrimidine-based ligands have been shown to exhibit catalytic activity in a variety of organic transformations. mdpi.comekb.eg The nitrogen atoms of the pyrimidine ring and the cyanamide group can act as donor sites, stabilizing metal centers and influencing their catalytic reactivity. researchgate.net

The design of catalysts based on pyrimidinylcyanamide scaffolds could lead to novel and efficient catalytic systems. The electronic properties of the pyrimidine ring can be tuned by the substituents, such as the acetyl and methyl groups in this compound, which in turn can modulate the catalytic activity of the coordinated metal center. For instance, the pyridine/pyrimidine group has been shown to be an effective directing group in C-H activation reactions, a powerful tool in modern organic synthesis. researchgate.net

While the direct application of this compound in catalysis is an area that remains to be explored, the foundational principles of ligand design and coordination chemistry suggest its potential. Future research could focus on the synthesis of metal complexes of this ligand and the evaluation of their catalytic performance in reactions such as cross-coupling, hydrogenation, and oxidation.

Bio-inspired Chemistry and Chemically-Induced Biological Effects of Pyrimidinylcyanamides

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. nih.gov The introduction of a cyanamide group can impart unique biological activities, making pyrimidinylcyanamides interesting candidates for drug discovery and chemical biology research.

Molecular Interactions with Biological Substrates (e.g., Nucleic Acid Recognition, Enzyme Active Site Binding)

Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and nucleic acids. nih.govoup.com The pyrimidine ring can participate in hydrogen bonding and π-stacking interactions, which are crucial for molecular recognition.

The cyanamide moiety can act as a bioisostere for other functional groups and can also participate in covalent interactions with biological nucleophiles. For example, cyanamide-based inhibitors have been developed for cysteine proteases, where the nitrile group reacts with the active site cysteine residue to form a covalent adduct. nih.gov This covalent inhibition mechanism can lead to high potency and prolonged duration of action. Given that many enzymes, including kinases, have cysteine residues in or near their active sites, this compound could be explored as a potential covalent inhibitor. Pyrimidine derivatives are well-established as inhibitors of various kinases, which are key targets in cancer therapy. google.comnih.govnih.govresearchgate.netekb.eg

Furthermore, the planar structure of the pyrimidine ring makes it suitable for intercalation into the base pairs of DNA, while the substituents can interact with the grooves of the double helix. The design of pyrimidine-based molecules for specific nucleic acid recognition is an active area of research. nih.govoup.com

Chemical Probes for Investigating Cellular Processes

Fluorescent chemical probes are indispensable tools for visualizing and studying cellular processes in real-time. Pyrimidine-based fluorophores have been developed for a range of bioimaging applications. rsc.orgrsc.orgnih.govnih.gov The pyrimidine scaffold can be incorporated into larger fluorescent molecules, and its electronic properties can be tuned to achieve desired photophysical characteristics, such as high quantum yield and photostability.

This compound could serve as a core structure for the development of novel fluorescent probes. The acetyl group provides a convenient point for the attachment of fluorophores or targeting moieties. The cyanamide group could also be utilized in the design of "turn-on" fluorescent probes, where a reaction with a specific analyte triggers a change in fluorescence. For example, pyrimidine-based fluorescent probes have been designed for the detection of specific bacteria and for imaging DNA in living cells. rsc.orgnih.govnih.gov

Design Principles for Pyrimidine-Based Scaffolds in Chemical Biology Research

The design of effective chemical biology tools based on pyrimidine scaffolds follows several key principles. Structural diversification is crucial for exploring a wide range of biological targets. nih.gov By systematically modifying the substituents on the pyrimidine ring, libraries of compounds can be generated and screened for desired activities. DNA-encoded library technology (DELT) is a powerful platform for generating and screening vast numbers of compounds, and pyrimidine scaffolds are well-suited for this approach. nih.gov

For the development of enzyme inhibitors, structure-activity relationship (SAR) studies are essential to optimize the potency and selectivity of the compounds. The pyrimidine core provides a rigid scaffold that can be decorated with various functional groups to achieve specific interactions with the target enzyme. nih.govnih.gov

In the design of fluorescent probes, key considerations include cell permeability, low cytotoxicity, and high specificity for the target of interest. mdpi.com The photophysical properties of the probe must also be optimized for the specific imaging application. The modular nature of the pyrimidine scaffold allows for the systematic optimization of these properties. rsc.orgresearchgate.net

Future Research Directions in this compound Chemistry and its Analogues

While specific research on This compound is limited in currently available scientific literature, the broader class of pyrimidinylcyanamides and pyrimidine derivatives represents a fertile ground for future research and development in medicinal chemistry and materials science. The pyrimidine scaffold is a privileged structure in drug discovery, and the introduction of a cyanamide group offers unique chemical properties that can be exploited for therapeutic purposes. nih.govnih.gov Future research directions for this compound and its analogues are likely to focus on several key areas, leveraging the known biological activities of pyrimidine derivatives. gsconlinepress.comorientjchem.orgwjarr.comresearchgate.net

One of the most promising avenues for future investigation is the continued exploration of pyrimidine derivatives as anticancer agents. ijsat.orgnih.gov The pyrimidine nucleus is a cornerstone in the development of various anticancer drugs, and researchers are continually exploring new analogues to enhance efficacy and overcome resistance. nih.govijsat.org Future studies could focus on the synthesis of novel analogues of This compound with modifications at the acetyl and methyl positions to probe structure-activity relationships (SAR) for enhanced cytotoxic effects against various cancer cell lines. nih.govhumanjournals.com

Another significant area of future research lies in the antimicrobial potential of pyrimidinylcyanamides. Pyrimidine derivatives have a long history of use as antibacterial and antifungal agents. orientjchem.orgwjarr.com The unique electronic and structural contributions of the cyanamide functional group could lead to the discovery of compounds with novel mechanisms of action, potentially addressing the challenge of antimicrobial resistance. Research could be directed towards synthesizing and screening a library of This compound analogues against a panel of pathogenic bacteria and fungi.

The anti-inflammatory properties of pyrimidine derivatives also present a compelling direction for future studies. researchgate.net Chronic inflammation is a key factor in a multitude of diseases, and there is a continuous need for new and effective anti-inflammatory agents. Investigating the ability of This compound and its analogues to modulate inflammatory pathways could lead to the development of new treatments for conditions such as arthritis and inflammatory bowel disease.

Furthermore, the versatility of the pyrimidine scaffold extends to the central nervous system, with some derivatives showing potential as anticonvulsant and antidepressant agents. nih.gov Exploring the neuropharmacological profile of This compound and related compounds could uncover new therapeutic leads for neurological and psychiatric disorders.

To systematically explore these avenues, future research should employ a multidisciplinary approach, combining synthetic chemistry, computational modeling, and high-throughput biological screening. The data generated from these studies will be crucial for establishing comprehensive structure-activity relationships and identifying lead compounds for further development.

Interactive Data Table: Potential Research Areas for Pyrimidinylcyanamide Analogues

| Research Area | Therapeutic Target/Application | Rationale for Investigation | Key Analogue Design Strategies |

| Oncology | Kinase inhibitors, Antimetabolites | The pyrimidine core is present in many FDA-approved anticancer drugs. nih.govijsat.org | Modification of substituents on the pyrimidine ring to enhance binding affinity and selectivity. |

| Infectious Diseases | Bacterial and Fungal Enzymes | Pyrimidine derivatives have demonstrated broad-spectrum antimicrobial activity. orientjchem.orgwjarr.com | Introduction of diverse functional groups to overcome resistance mechanisms. |

| Inflammation | Cyclooxygenase (COX), Lipoxygenase (LOX) | Certain pyrimidine analogues have shown potent anti-inflammatory effects. researchgate.netmdpi.com | Synthesis of hybrid molecules combining the pyrimidine scaffold with other anti-inflammatory pharmacophores. |

| Neurology | Ion Channels, Neurotransmitter Receptors | The pyrimidine nucleus is a versatile scaffold for CNS-active agents. nih.gov | Design of analogues with improved blood-brain barrier permeability. |

Q & A

Q. What synthetic methodologies are effective for preparing (5-acetyl-4-methylpyrimidin-2-yl)cyanamide derivatives?

The compound’s pyrimidine-cyanamide structure suggests the use of multicomponent reactions (MCRs) or nucleophilic substitution. For example, cyanamide can react with acetylated pyrimidine precursors under basic conditions, as demonstrated in analogous syntheses of 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidines . Key steps include optimizing solvent polarity (e.g., DMF or acetonitrile) and temperature (60–100°C) to stabilize intermediates. Characterization via -NMR and LC-MS is critical to confirm regioselectivity and purity.

Q. How can crystallographic data for this compound be refined using SHELX software?

SHELXL is widely used for small-molecule refinement. For accurate results:

- Collect high-resolution X-ray diffraction data (≤ 0.8 Å resolution).

- Use the HKLF 4 format for intensity integration.

- Apply anisotropic displacement parameters for non-H atoms and constrain H-atoms using HFIX commands.

- Validate hydrogen bonding and π-stacking interactions using PLATON or Mercury. SHELX’s robustness in handling disordered acetyl/methyl groups is advantageous .

Q. What spectroscopic techniques are suitable for analyzing cyanamide-functionalized pyrimidines?

- FT-IR : Confirm the presence of cyanamide (-NH-C≡N) via stretches at ~2150 cm (C≡N) and 3300–3400 cm (N-H).

- -NMR : Detect cyanoimino carbons at δ 115–125 ppm.

- HRMS : Use ESI+ mode to identify [M+H] ions and isotopic patterns for chlorine/bromine substituents. Cross-reference with simulated spectra from Gaussian calculations .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can:

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Simulate IR and NMR spectra for experimental validation.

- Analyze hydrogen-bonding interactions (e.g., cyanamide’s -NH with pyrimidine’s carbonyl) using Natural Bond Orbital (NBO) analysis. Compare with crystallographic data to resolve ambiguities in tautomeric forms .

Q. What experimental contradictions exist in crystallographic studies of cyanamide-containing compounds, and how can they be resolved?

Some studies propose non-centrosymmetric cyanamide anion configurations, but recent analyses of metal cyanamides (e.g., In(NCN)) favor centrosymmetric models . For this compound:

- Use high-resolution synchrotron data to reduce thermal motion artifacts.

- Compare multiple refinement models (e.g., Olex2 vs. SHELXL) to assess symmetry discrepancies.

- Validate via Hirshfeld surface analysis to quantify intermolecular interactions.

Q. How does cyanamide’s role in prebiotic peptide polymerization inform studies on this compound’s reactivity?

Cyanamide facilitates amino acid condensation via activation of carboxyl groups, forming peptide bonds under mild conditions. For this compound:

- Investigate its potential as a condensing agent in aqueous/organic biphasic systems.

- Monitor reaction progress via MALDI-TOF MS for oligomer detection.

- Compare efficiency with classic agents like HATU or DCC, noting cyanamide’s advantage in avoiding racemization .

Q. What safety protocols are critical when handling cyanamide derivatives in lab settings?

- Toxicity : Cyanamide derivatives may inhibit aldehyde dehydrogenase (similar to hydrogen cyanamide). Use PPE (gloves, goggles) and work in fume hoods.

- Spill Management : Neutralize with 10% sodium bicarbonate solution.

- Waste Disposal : Segregate as hazardous organic waste (CAS 420-04-2 analogs) .

Methodological Challenges and Data Interpretation

Q. How can researchers address variability in cyanamide’s catalytic efficiency across different reaction systems?

- pH Dependence : Cyanamide’s reactivity is pH-sensitive. For example, PET depolymerization with cyanamide requires alkaline conditions (pH 10–12) to stabilize intermediates .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while protic solvents (e.g., ethanol) may deactivate cyanamide via H-bonding.

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track reaction rates and identify rate-limiting steps.

Q. What analytical strategies resolve ambiguities in cyanamide-pyrimidine tautomerism?

- Variable Temperature NMR : Monitor shifts (e.g., NH protons) from 25°C to −40°C to detect tautomeric equilibria.

- X-ray Photoelectron Spectroscopy (XPS) : Differentiate cyanoimino (C≡N) vs. carbodiimide (N=C=N) bonding environments via N 1s core-level spectra.

- Theoretical Calculations : Compare DFT-derived tautomer energies with experimental data .

Contradictions and Emerging Applications

Q. Why do some studies report conflicting results on cyanamide’s efficacy as a polymerization catalyst?

Discrepancies arise from:

- Substrate Specificity : Cyanamide excels in activating α-amino acids but underperforms with sterically hindered substrates.

- Side Reactions : Competing hydrolysis or cyclization pathways (e.g., forming hydantoins) can reduce yield.

- Experimental Design : Lack of standardized protocols (e.g., molar ratios, temperature gradients) complicates cross-study comparisons .

Q. Can this compound serve as a ligand in coordination chemistry?

Preliminary studies on related cyanamides (e.g., PbNCN) suggest potential:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.